![molecular formula C12H14Cl4N2O B11711060 N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide](/img/structure/B11711060.png)
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide is a synthetic organic compound characterized by its unique chemical structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a trichloromethyl group and a chlorophenyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide typically involves the reaction of 2,2,2-trichloroethylamine with 3-chloroaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Large-scale reactors and automated systems are used to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to ensure its purity and suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.
Medicine: Studied for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}butanamide can be compared with other similar compounds, such as:
- N-{2,2,2-trichloro-1-[(3-methoxyanilino)carbothioyl]amino}ethylbenzamide
- N-{2,2,2-trichloro-1-[(4-ethoxyanilino)carbothioyl]amino}ethylheptanamide
- N-{2,2,2-trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}acetamide .
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their reactivity and applications. This compound is unique due to its specific combination of trichloromethyl and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14Cl4N2O |
|---|---|
Molecular Weight |
344.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]butanamide |
InChI |
InChI=1S/C12H14Cl4N2O/c1-2-4-10(19)18-11(12(14,15)16)17-9-6-3-5-8(13)7-9/h3,5-7,11,17H,2,4H2,1H3,(H,18,19) |
InChI Key |
ZRQIHEPLFGIJLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710979.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11710980.png)
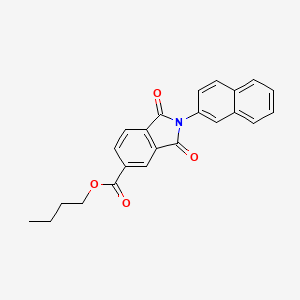
![3-[3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propyl]-5-methyl-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B11711000.png)
![2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B11711006.png)
![N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis[4-(pentyloxy)benzamide]](/img/structure/B11711012.png)
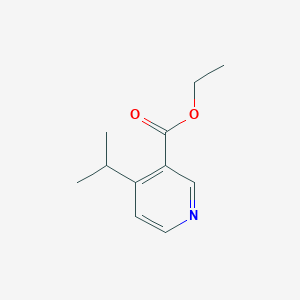
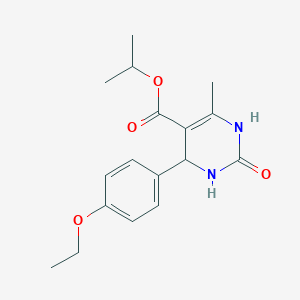
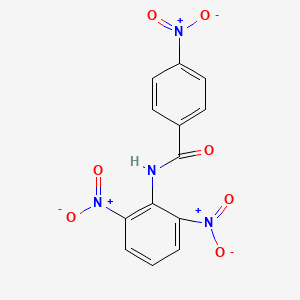
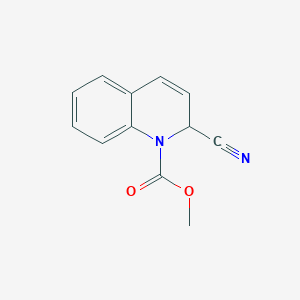
![2,3,4,5,6-Pentachloro-N-{2-[(E)-({4-[(E)-({2-[(2,3,4,5,6-pentachlorophenyl)amino]ethyl}imino)methyl]phenyl}methylidene)amino]ethyl}aniline](/img/structure/B11711034.png)
![bis(2-methylpropyl) 3,3'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoate](/img/structure/B11711041.png)
![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 2,7-bis(phenylmethyl)-](/img/structure/B11711053.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11711063.png)
